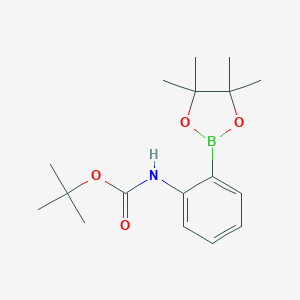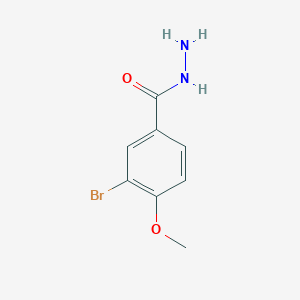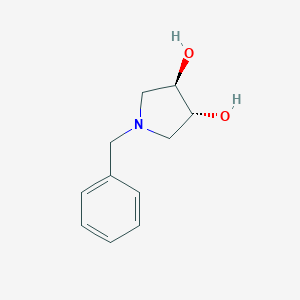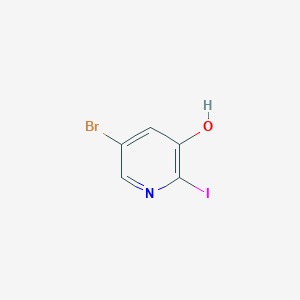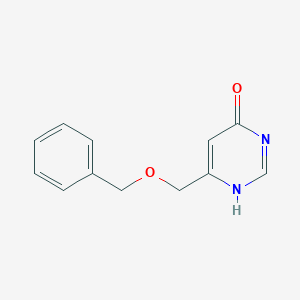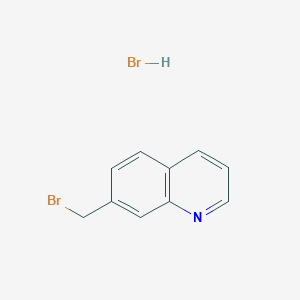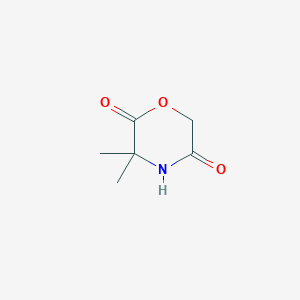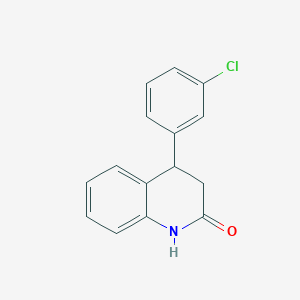
4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has been of significant interest to researchers in recent years. This compound has been found to possess a range of interesting properties, including its ability to act as an inhibitor of certain enzymes, and its potential as a therapeutic agent in the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one involves its ability to inhibit certain enzymes that are involved in the development of cancer. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one can prevent the replication of cancer cells, leading to their death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one are still being studied. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes, which can have a range of effects on the body. In addition, this compound has been found to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one in lab experiments is its well-established synthesis method. This compound is relatively easy to synthesize, making it a cost-effective option for researchers. In addition, this compound has been found to possess a range of interesting properties, which make it an attractive target for research. However, there are also limitations to using this compound in lab experiments. For example, its potential toxicity and side effects need to be carefully considered before using it in vivo.
Future Directions
There are many future directions for research on 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. In addition, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic potential. Furthermore, the potential side effects of this compound need to be carefully studied in order to determine its safety for use in humans. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, and its potential as a therapeutic agent in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one involves the reaction of 3-chlorobenzoic acid with 2-aminoacetophenone in the presence of a catalyst such as triethylamine. The resulting product is then subjected to further reactions to produce the final compound. This synthesis method has been well established and has been used by many researchers in the field.
Scientific Research Applications
The scientific research application of 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is vast and varied. This compound has been found to possess a range of interesting properties that make it an attractive target for research. One of the most promising applications of this compound is its potential as a therapeutic agent in the treatment of various diseases. Studies have shown that this compound has the ability to inhibit certain enzymes that are involved in the development of cancer, making it a potential candidate for the treatment of this disease.
properties
CAS RN |
192187-30-7 |
|---|---|
Product Name |
4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one |
Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H12ClNO/c16-11-5-3-4-10(8-11)13-9-15(18)17-14-7-2-1-6-12(13)14/h1-8,13H,9H2,(H,17,18) |
InChI Key |
KFDVRZXTYQSUSU-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2NC1=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1=O)C3=CC(=CC=C3)Cl |
synonyms |
4-(3-CHLOROPHENYL)-3,4-DIHYDROQUINOLIN-2(1H)-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



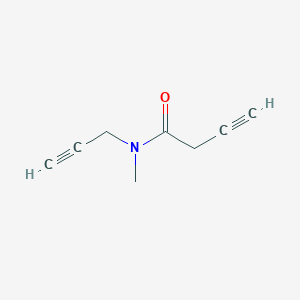
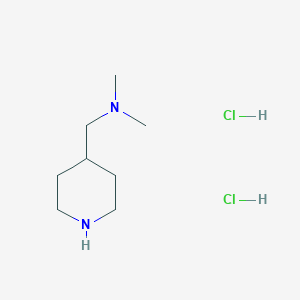

![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)
![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)
